Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17353945
InChI: InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1
SMILES:
Molecular Formula: C6H9BF3KO
Molecular Weight: 204.04 g/mol

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide

CAS No.:

Cat. No.: VC17353945

Molecular Formula: C6H9BF3KO

Molecular Weight: 204.04 g/mol

* For research use only. Not for human or veterinary use.

Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide -

Specification

Molecular Formula C6H9BF3KO
Molecular Weight 204.04 g/mol
IUPAC Name potassium;trifluoro(oxan-4-ylidenemethyl)boranuide
Standard InChI InChI=1S/C6H9BF3O.K/c8-7(9,10)5-6-1-3-11-4-2-6;/h5H,1-4H2;/q-1;+1
Standard InChI Key JKJYSHMFMNBLAG-UHFFFAOYSA-N
Canonical SMILES [B-](C=C1CCOCC1)(F)(F)F.[K+]

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a boron atom bonded to three fluorine atoms, a methyl group linked to an oxan-4-ylidene ring, and a potassium counterion. The oxan-4-ylidene group is a six-membered cyclic ether with a double bond at the 4-position, introducing strain and influencing reactivity . The IUPAC name, potassium trifluoro(oxan-4-ylidenemethyl)borate, reflects this arrangement .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number2416056-18-1
Molecular FormulaC₆H₉BF₃KO
Molecular Weight204.04 g/mol
MDL NumberMFCD32648873
Purity95%

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of potassium trifluoro[(oxan-4-ylidene)methyl]boranuide involves multi-step processes. First, the oxan-4-ylidene moiety is generated through ring-opening or dehydrogenation reactions of tetrahydropyran derivatives. Subsequent steps introduce the trifluoromethyl group via fluorination agents like SF₄ or HF, followed by boron incorporation using boronic esters or halides. The final product is stabilized as a potassium salt, often requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Optimization Challenges

Key challenges include controlling regioselectivity during oxan ring functionalization and minimizing side reactions from the electron-deficient boron center. Industrial-scale production remains limited, with lead times of 6–8 weeks reported for custom synthesis .

Reactivity and Mechanistic Behavior

Lewis Acid Catalysis

The boron atom’s empty p-orbital enables this compound to act as a Lewis acid, facilitating nucleophilic additions to carbonyl groups or alkenes. For example, in Suzuki-Miyaura cross-couplings, it transfers the oxan-4-ylidenemethyl group to palladium catalysts, enabling carbon-carbon bond formation.

Electronic Effects

The trifluoromethyl group exerts strong electron-withdrawing effects, enhancing the boron center’s electrophilicity. Concurrently, the oxan ring’s strain increases reactivity toward ring-opening reactions, as seen in nucleophilic attacks at the methylene position.

Table 2: Comparative Reactivity with Analogues

CompoundReactivity Profile
Potassium alkyltrifluoroboratesModerate stability, versatile
Potassium aryltrifluoroboratesHigh stability, slower reactions
Potassium trifluoro[(oxan-4-ylidene)methyl]boranuideEnhanced electrophilicity, ring strain-driven reactivity

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The oxan-4-ylidene group serves as a protected alcohol or ether precursor in drug synthesis. For instance, it has been explored in prostaglandin analogs where stereochemical control is critical.

Materials Science

Incorporating boron-fluorine bonds into polymers enhances thermal stability and flame retardancy. Research into boron-doped conductive materials has leveraged this compound’s electronic properties.

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